REACTION_SMILES
|
[CH2:24]([Cl:25])[Cl:26].[CH3:4][S:5]([CH3:6])=[O:7].[Cl-:9].[Cl:10][CH2:11][c:12]1[n:13][cH:14][cH:15][n:16]1[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[H+:8].[Na:1][C:2]#[N:3]>>[C:2](#[N:3])[CH2:11][c:12]1[n:13][cH:14][cH:15][n:16]1[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1nccn1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1nccn1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |